molecular formula C12H9Cl3N2O2 B13802392 4h-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1h-imidazol-1-yl)-,hydrochloride

4h-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1h-imidazol-1-yl)-,hydrochloride

Katalognummer: B13802392
Molekulargewicht: 319.6 g/mol
InChI-Schlüssel: PHVIXBDNIGCZMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride is a chemical compound with the molecular formula C12H8Cl2N2O2. It is known for its unique structure, which includes a benzopyran core with dichloro and imidazolyl substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of imidazolyl-substituted benzopyran derivatives .

Wissenschaftliche Forschungsanwendungen

4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride involves its interaction with specific molecular targets. The imidazolyl group is known to interact with enzymes and receptors, modulating their activity. The dichloro substituents may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4H-1-Benzopyran-4-one,5,7-dichloro-2,3-dihydro-3-(1H-imidazol-1-yl)-,hydrochloride is unique due to the presence of both dichloro and imidazolyl groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C12H9Cl3N2O2

Molekulargewicht

319.6 g/mol

IUPAC-Name

5,7-dichloro-3-imidazol-1-yl-2,3-dihydrochromen-4-one;hydrochloride

InChI

InChI=1S/C12H8Cl2N2O2.ClH/c13-7-3-8(14)11-10(4-7)18-5-9(12(11)17)16-2-1-15-6-16;/h1-4,6,9H,5H2;1H

InChI-Schlüssel

PHVIXBDNIGCZMZ-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2Cl)Cl)N3C=CN=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.